molecular formula C19H9Cl2NO3S B2880964 2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-3-carboxamide CAS No. 476643-27-3

2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-3-carboxamide

Cat. No. B2880964
CAS RN: 476643-27-3
M. Wt: 402.25
InChI Key: NKHQDZPSRXAUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids was used to synthesize new amino-acid derivatives of 9,10-anthraquinone . Experimental testing of the antimicrobial actions of the compounds synthesized demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .

Scientific Research Applications

Antimicrobial Activity

This compound has been used to synthesize new amino-acid derivatives of 9,10-anthraquinone . These derivatives have shown antibacterial activity against Mycobacterium luteum . This suggests potential use in the development of new antimicrobial agents.

Antifungal Activity

The synthesized amino-acid derivatives also demonstrated antifungal activity against Aspergillus niger and Candida tenuis . This indicates a possible role in the creation of new antifungal treatments.

Antitumor Activity

The computer program PASS predicted that these newly synthesized amino acid derivatives may have antitumor actions . This suggests a potential application in cancer research and treatment.

Antioxidant Actions

The same prediction also suggested the possibility of antioxidant actions . This could mean a role in the development of new antioxidants, which are crucial in protecting the body from damage by free radicals.

Synthesis of New Organic Compounds

The compound can react with 2-methylbenzoyl chloride (or 2-methylbenzoic acid) to synthesize a new compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide . This shows its utility in the synthesis of new organic compounds .

Metal-Catalyzed C-H Bond Functionalization Reactions

The synthesized compound possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . This suggests a role in the development of new catalysts and the advancement of green chemistry.

Future Directions

The retrieved sources suggest that the synthesized amino-acid derivatives of 9,10-anthraquinone have demonstrated antibacterial and antifungal activities . This indicates the potential of these compounds in the development of new antimicrobial agents. Further study of the antitumor and antioxidant actions of the newly synthesized amino acid derivatives is also suggested .

properties

IUPAC Name

2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2NO3S/c20-14-8-12(18(21)26-14)19(25)22-13-7-3-6-11-15(13)17(24)10-5-2-1-4-9(10)16(11)23/h1-8H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHQDZPSRXAUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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